1,3-dihydroxy-9H-xanthen-9-one
Overview
Description
1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .
Synthesis Analysis
A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .Molecular Structure Analysis
The molecular structure of 1,3-dihydroxy-9H-xanthen-9-one consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .Chemical Reactions Analysis
Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.Physical And Chemical Properties Analysis
1,3-Dihydroxy-9H-xanthen-9-one is a solid at 20°C . It has a molecular weight of 228.20 .Scientific Research Applications
Structure Elucidation and Pharmacological Applications
- The structure of xanthone derivatives, including those similar to 1,3-dihydroxy-9H-xanthen-9-one, has been analyzed in detail. These compounds show potential in pharmacological applications due to their ability to inhibit certain cell lines (Huang et al., 2010).
Electrochemical Applications
- Xanthenes, a category including 1,3-dihydroxy-9H-xanthen-9-one, have been utilized in electrochemical dehydrogenative cross-coupling processes. This method is noted for its atom economy and functional group tolerance, indicating its potential in pharmaceutical chemistry (Yang et al., 2020).
NMR Assignments
- Detailed NMR assignments for xanthones similar to 1,3-dihydroxy-9H-xanthen-9-one have been reported, which are crucial for understanding the structure of these compounds (Davis & Pierens, 2006).
Synthesis Methods
- Various synthesis methods for xanthones, including those similar to 1,3-dihydroxy-9H-xanthen-9-one, have been developed. These methods are significant due to xanthones' biological activity across a broad spectrum of diseases (Masters & Bräse, 2012).
Medicinal Chemistry Applications
- Xanthenes, including compounds like 1,3-dihydroxy-9H-xanthen-9-one, are notable in medicinal chemistry for their broad spectrum of biological activities. Their versatility in various biological applications is significant (Maia et al., 2020).
Catalysis and Synthetic Chemistry
- 1,3-Dihydroxy-9H-xanthen-9-one derivatives have been used in catalysis and synthetic chemistry. For instance, they have been employed in creating novel xanthene skeletons and in facilitating various chemical reactions (He et al., 2016).
Future Directions
properties
IUPAC Name |
1,3-dihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHOERCJZSJGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192030 | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroxy-9H-xanthen-9-one | |
CAS RN |
3875-68-1 | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-xanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.